Cas no 102392-91-6 (Piperidine-1-carboximidamide Hydroiodide)

Piperidine-1-carboximidamide Hydroiodide is a chemical compound primarily used in organic synthesis and pharmaceutical research. Its structure, featuring a piperidine ring and a carboximidamide group, makes it a versatile intermediate for the preparation of guanidine derivatives and other nitrogen-containing compounds. The hydroiodide salt form enhances its stability and solubility, facilitating handling and reactivity in various synthetic applications. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, including enzyme inhibitors and receptor modulators. Its high purity and well-defined properties ensure consistent performance in research and industrial processes. Proper storage under anhydrous conditions is recommended to maintain its integrity.
Piperidine-1-carboximidamide Hydroiodide structure
102392-91-6 structure
Product Name:Piperidine-1-carboximidamide Hydroiodide
CAS No:102392-91-6
MF:C6H14IN3
MW:255.09993314743
MDL:MFCD00114187
CID:125054
PubChem ID:2778397
Update Time:2025-05-26

Piperidine-1-carboximidamide Hydroiodide Chemical and Physical Properties

Names and Identifiers

    • 1-Piperidinecarboximidamide,hydriodide (1:1)
    • Piperidine-1-carboximidamide hydroiodide
    • piperidinecarboxamidine,iodide
    • piperidin-1-carboxiMidaMide HI
    • FT-0747566
    • 102392-91-6
    • J-523971
    • piperidine-1-carboxamidine hydro-iodide
    • MS-22044
    • DTXSID90380904
    • CS-0335641
    • AKOS025116899
    • MFCD00114187
    • piperidine-1-carboximidamide;hydroiodide
    • DB-015461
    • Piperidine-1-carboximidamide Hydroiodide
    • MDL: MFCD00114187
    • Inchi: 1S/C6H13N3.HI/c7-6(8)9-4-2-1-3-5-9;/h1-5H2,(H3,7,8);1H
    • InChI Key: MKDZAWNSOJLXKY-UHFFFAOYSA-N
    • SMILES: I.N1(C(=N)N)CCCCC1

Computed Properties

  • Exact Mass: 255.02300
  • Monoisotopic Mass: 255.023
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.1A^2

Experimental Properties

  • Density: g/cm3
  • Boiling Point: 202.9°Cat760mmHg
  • Flash Point: 76.5°C
  • PSA: 53.11000
  • LogP: 2.10190

Piperidine-1-carboximidamide Hydroiodide Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Piperidine-1-carboximidamide Hydroiodide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:102392-91-6)Piperidine-1-carboximidamide Hydroiodide
Order Number:A1100202
Stock Status:in Stock
Quantity:5g/2.5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:28
Price ($):243.0/168.0
Email:sales@amadischem.com

Additional information on Piperidine-1-carboximidamide Hydroiodide

Piperidine-1-carboximidamide Hydroiodide: A Comprehensive Overview

Piperidine-1-carboximidamide hydroiodide, with the CAS number 102392-91-6, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure and potential applications in drug development. The name Piperidine-1-carboximidamide hydroiodide reflects its chemical composition, where a piperidine ring is substituted with a carboximidamide group, and the hydroiodide counterion plays a crucial role in its stability and reactivity.

The piperidine ring, a six-membered saturated ring with one nitrogen atom, forms the backbone of this compound. Piperidine derivatives are widely studied due to their structural versatility and biological activity. The carboximidamide group attached to the piperidine ring introduces additional functional groups that can participate in various chemical reactions, making this compound a valuable building block in organic synthesis. Recent studies have highlighted the importance of such heterocyclic compounds in medicinal chemistry, particularly in the design of bioactive molecules.

One of the key areas of research involving Piperidine-1-carboximidamide hydroiodide is its role as an intermediate in the synthesis of more complex molecules. For instance, it has been used as a precursor in the development of peptide mimetics and other bioactive compounds. The hydroiodide counterion not only stabilizes the compound but also facilitates certain reaction pathways that are essential for constructing intricate molecular architectures.

Recent advancements in synthetic chemistry have led to novel methods for synthesizing Piperidine-1-carboximidamide hydroiodide. These methods often involve multi-step reactions that optimize yield and purity. For example, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high product quality. Such innovations underscore the importance of this compound in modern chemical research.

In terms of biological activity, Piperidine-1-carboximidamide hydroiodide has shown promise in preliminary studies as a potential lead compound for drug development. Its ability to interact with specific biological targets makes it a candidate for further exploration in therapeutic areas such as oncology and neurodegenerative diseases. However, extensive preclinical testing is required to fully understand its pharmacokinetics and safety profile.

The structural flexibility of Piperidine-1-carboximidamide hydroiodide also makes it a valuable tool in medicinal chemistry education. Students and researchers can study its synthesis, characterization, and reactivity to gain insights into heterocyclic chemistry and drug design principles. This compound serves as an excellent example of how structural modifications can influence both chemical reactivity and biological activity.

Looking ahead, the continued exploration of Piperidine-1-carboximidamide hydroiodide will undoubtedly contribute to advancements in organic synthesis and pharmacology. Its role as an intermediate or building block in drug discovery highlights its significance in contemporary chemical research. As new methodologies emerge, this compound will remain a focal point for scientists seeking to develop innovative therapeutic agents.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:102392-91-6)Piperidine-1-carboximidamide Hydroiodide
A1100202
Purity:99%/99%
Quantity:5g/2.5g
Price ($):243.0/168.0
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